molecular formula C11H16INO4 B12931677 Ethanol, 2-[2-[2-[(5-iodo-2-pyridinyl)oxy]ethoxy]ethoxy]-

Ethanol, 2-[2-[2-[(5-iodo-2-pyridinyl)oxy]ethoxy]ethoxy]-

Cat. No.: B12931677
M. Wt: 353.15 g/mol
InChI Key: NYCKOPKJAVKWAT-UHFFFAOYSA-N
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Description

2-(2-(2-((5-Iodopyridin-2-yl)oxy)ethoxy)ethoxy)ethan-1-ol is a chemical compound with the molecular formula C11H16INO4 It is characterized by the presence of an iodopyridine moiety linked to a triethylene glycol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2-((5-Iodopyridin-2-yl)oxy)ethoxy)ethoxy)ethan-1-ol typically involves the reaction of 5-iodopyridine with triethylene glycol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(2-(2-((5-Iodopyridin-2-yl)oxy)ethoxy)ethoxy)ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-(2-((5-Iodopyridin-2-yl)oxy)ethoxy)ethoxy)ethan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of biological pathways and interactions due to its ability to form stable complexes with biomolecules.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for radiolabeled compounds for imaging studies.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-(2-((5-Iodopyridin-2-yl)oxy)ethoxy)ethoxy)ethan-1-ol involves its interaction with specific molecular targets. The iodopyridine moiety can bind to certain proteins or enzymes, modulating their activity. The triethylene glycol chain enhances the solubility and bioavailability of the compound, facilitating its transport within biological systems .

Comparison with Similar Compounds

Similar Compounds

    2-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)ethanol: Similar structure but with an amino group instead of an iodopyridine moiety.

    2-(2-(2-(2-Mercaptoethoxy)ethoxy)ethoxy)ethanol: Contains a mercapto group instead of an iodopyridine moiety.

    2-(2-(2-(2-Azidoethoxy)ethoxy)ethoxy)ethanol: Features an azido group instead of an iodopyridine moiety.

Uniqueness

The presence of the iodopyridine moiety in 2-(2-(2-((5-Iodopyridin-2-yl)oxy)ethoxy)ethoxy)ethan-1-ol imparts unique properties, such as the ability to undergo specific substitution reactions and form stable complexes with biomolecules. This makes it distinct from other similar compounds and valuable for specialized applications in research and industry .

Properties

Molecular Formula

C11H16INO4

Molecular Weight

353.15 g/mol

IUPAC Name

2-[2-[2-(5-iodopyridin-2-yl)oxyethoxy]ethoxy]ethanol

InChI

InChI=1S/C11H16INO4/c12-10-1-2-11(13-9-10)17-8-7-16-6-5-15-4-3-14/h1-2,9,14H,3-8H2

InChI Key

NYCKOPKJAVKWAT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1I)OCCOCCOCCO

Origin of Product

United States

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